molecular formula C6H8N2O B1295607 Cetohexazine CAS No. 7007-92-3

Cetohexazine

Cat. No.: B1295607
CAS No.: 7007-92-3
M. Wt: 124.14 g/mol
InChI Key: ZPRPJXHUPKXCTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cetohexazine can be synthesized through various chemical routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones. The reaction typically occurs under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of 4,6-dimethyl-2,3-dihydropyridazin-3-one with hydrazine hydrate under reflux conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as crystallization and recrystallization to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Cetohexazine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Cetohexazine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other pyridazone derivatives.

    Biology: Studies have explored its effects on neurotransmitter systems, particularly serotonin and dopamine.

    Medicine: Its antidepressant properties make it a candidate for treating mood disorders.

    Industry: It is used in the development of pharmaceuticals and as a research tool in neuropharmacology.

Mechanism of Action

Cetohexazine exerts its effects primarily through its interaction with serotonergic and dopaminergic pathways. It acts as a modulator of serotonin and dopamine receptors, which are crucial for mood regulation. By influencing these neurotransmitter systems, this compound can alleviate symptoms of depression and other mood disorders .

Comparison with Similar Compounds

Similar Compounds

    Pyridazone Derivatives: Other compounds in this class include 4,6-dimethyl-3(2H)-pyridazinone and 4,6-dimethyl-2,3-dihydropyridazin-3-one.

    Antidepressants: Similar antidepressants include fluoxetine and sertraline, which also target serotonergic pathways.

Uniqueness

Cetohexazine is unique due to its dual action on both serotonin and dopamine systems, unlike many traditional antidepressants that primarily target serotonin. This dual mechanism may offer advantages in treating certain types of depression where both neurotransmitter systems are implicated.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

3,5-dimethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-5(2)7-8-6(4)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRPJXHUPKXCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220350
Record name Cetohexazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7007-92-3
Record name Cetohexazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007007923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetohexazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETOHEXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS7PP85V4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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